1-(4-Iodo-phenyl)-3-(pyridine-3-carbonyl)-thiourea
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Overview
Description
N-(4-IODOPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, features an iodophenyl group and a pyridylcarbonyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODOPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA typically involves the reaction of 4-iodoaniline with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with thiourea to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-IODOPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-IODOPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The iodophenyl and pyridylcarbonyl groups could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N’-(3-pyridylcarbonyl)thiourea: Lacks the iodine substituent, which may affect its reactivity and biological activity.
N-(4-Bromophenyl)-N’-(3-pyridylcarbonyl)thiourea: Similar structure but with a bromine atom instead of iodine, potentially altering its chemical properties.
N-(4-Chlorophenyl)-N’-(3-pyridylcarbonyl)thiourea: Contains a chlorine atom, which might influence its reactivity and interactions.
Uniqueness
N-(4-IODOPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA is unique due to the presence of the iodine atom, which can significantly impact its chemical reactivity and biological interactions. The combination of the iodophenyl and pyridylcarbonyl groups may confer distinct properties that make it valuable for specific applications.
Properties
Molecular Formula |
C13H10IN3OS |
---|---|
Molecular Weight |
383.21 g/mol |
IUPAC Name |
N-[(4-iodophenyl)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10IN3OS/c14-10-3-5-11(6-4-10)16-13(19)17-12(18)9-2-1-7-15-8-9/h1-8H,(H2,16,17,18,19) |
InChI Key |
HKGIPGAFEJJHIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC(=S)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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